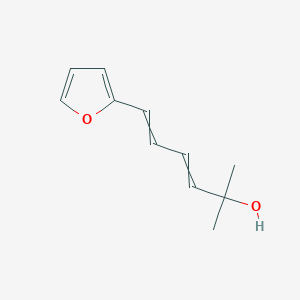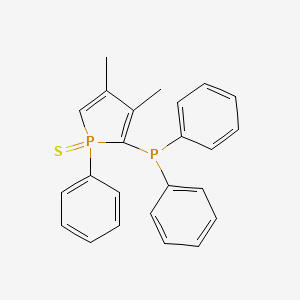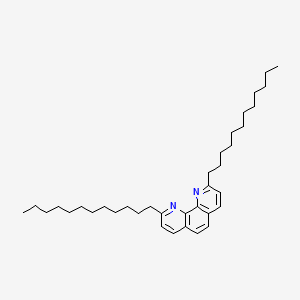
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium is a chemical compound belonging to the class of imidazolium salts. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of an imidazole ring with a methyl group at the first position and a tetradecyl chain at the third position.
準備方法
Synthetic Routes and Reaction Conditions
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium can be synthesized through several methods. One common approach involves the alkylation of 1-methylimidazole with tetradecyl bromide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1-methylimidazole in an appropriate solvent, such as acetonitrile.
- Add tetradecyl bromide to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures.
- After completion, the product is isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
化学反応の分析
Types of Reactions
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolium oxides.
Reduction: Reduction reactions can convert the imidazolium salt to its corresponding imidazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetradecyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Imidazolium oxides.
Reduction: Imidazole derivatives.
Substitution: Various alkyl or aryl-substituted imidazolium salts.
科学的研究の応用
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the formulation of ionic liquids, which are employed as solvents in various industrial processes.
作用機序
The mechanism of action of 1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. In catalytic applications, it facilitates the formation of reactive intermediates, thereby enhancing the efficiency of chemical reactions.
類似化合物との比較
1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium can be compared with other imidazolium salts, such as:
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium: Similar structure but with a shorter alkyl chain, leading to different solubility and reactivity properties.
1-Methyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium: Longer alkyl chain, which may enhance its surfactant properties.
1-Methyl-3-dodecyl-2,3-dihydro-1H-imidazol-1-ium: Intermediate chain length, balancing solubility and reactivity.
The uniqueness of this compound lies in its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
特性
CAS番号 |
180268-46-6 |
|---|---|
分子式 |
C18H37N2+ |
分子量 |
281.5 g/mol |
IUPAC名 |
1-methyl-3-tetradecyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C18H36N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20/h16-17H,3-15,18H2,1-2H3/p+1 |
InChIキー |
FIOYZGZRZWNKTB-UHFFFAOYSA-O |
正規SMILES |
CCCCCCCCCCCCCCN1C[NH+](C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)

![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)




![N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine](/img/structure/B14274510.png)
![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)

![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)
